molecular formula C19H21N3OS B11260085 (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(3-methylpiperidin-1-yl)methanone

(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B11260085
M. Wt: 339.5 g/mol
InChI Key: JJSGHPZAYLZIPN-UHFFFAOYSA-N
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Description

3-METHYL-1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE typically involves the condensation of thiourea, acetone, and α-bromoacetophenone. This reaction forms the imidazo[2,1-b][1,3]thiazole core, which is then further functionalized to introduce the piperidine moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-METHYL-1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H21N3OS/c1-13-7-6-10-21(11-13)18(23)17-14(2)22-12-16(20-19(22)24-17)15-8-4-3-5-9-15/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3

InChI Key

JJSGHPZAYLZIPN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C

Origin of Product

United States

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